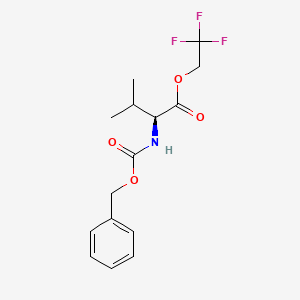

Z-Val-otfa

Description

Historical Context and Evolution of Z-Protected Amino Acid Derivatives

The benzyloxycarbonyl (Z or Cbz) group holds a significant place in the history of peptide synthesis. Introduced by Bergmann and Zervas in the early 1930s, the Cbz group was the first reversible Nα-protecting group developed for peptide synthesis nih.govresearchgate.net. This marked a revolutionary discovery, providing a method to protect the amine group of an amino acid, suppress its nucleophilic and basic properties, and crucially, prevent racemization of the chiral center during peptide bond formation wikipedia.orgbrieflands.com. The Bergmann-Zervas carboxybenzyl method became the dominant procedure for controlled peptide chemical synthesis for two decades wikipedia.org.

The evolution of peptide synthesis has seen the development of various protecting groups and strategies, including the introduction of the tert-butyloxycarbonyl (Boc) group and later the 9-fluorenylmethoxycarbonyl (Fmoc) group nih.gov. While Boc and Fmoc strategies became prominent, particularly in solid-phase peptide synthesis (SPPS), the Z group has remained relevant, especially for certain solution-phase syntheses and specific applications where its cleavage conditions (typically hydrogenolysis or strong acid) are advantageous nih.govwikipedia.org. Z-protected amino acid derivatives, such as Z-Val-otfa, represent the application of this historical protecting group strategy to individual amino acids for subsequent reactions or studies.

Academic Significance of Trifluoroacetyl Moieties in Organic Chemistry

The trifluoroacetyl moiety (CF₃CO-) is of considerable academic significance in organic chemistry due to the unique properties conferred by the highly electronegative trifluoromethyl (CF₃) group. The trifluoroacetyl group is a strong electron-withdrawing group, which significantly influences the reactivity of adjacent functional groups researcher.lifechemrxiv.org.

Trifluoroacetylation, the introduction of a trifluoroacetyl group, is a common transformation in organic synthesis. It is frequently employed for the protection of functional groups such as amines, alcohols, and thiols researchgate.net. The resulting trifluoroacetyl derivatives can exhibit altered reactivity and physical properties compared to their non-fluorinated counterparts.

Beyond protection, the trifluoroacetyl group can serve as a handle for further chemical transformations. The electrophilic nature of the carbonyl carbon in trifluoromethyl ketones, for instance, can be exploited in various reactions chemrxiv.org. The trifluoromethyl group itself is found in numerous biologically active compounds, and the introduction of trifluoromethylacyl functionality has become an important area of research in medicinal chemistry chemrxiv.orgnih.gov. Trifluoroacetic acid (TFA), a related compound, is a strong organic acid widely used as a solvent, catalyst, and reagent in organic synthesis, including as a deprotecting agent and in peptide synthesis for cleavage from solid supports fishersci.seresearchgate.netfiveable.mefiveable.me.

Overview of Research Domains Pertaining to this compound and Analogues

Research involving this compound and its analogues typically centers on their utility as intermediates in organic synthesis, particularly in the preparation of peptides or modified amino acid derivatives. While specific detailed research findings solely focused on this compound are not extensively highlighted in the provided search results, its structure suggests its relevance in areas where both Z-protection and the trifluoroethyl ester functionality are valuable.

The trifluoroethyl ester group can influence the reactivity of the carboxyl group of valine. Esters are commonly used to protect the carboxylic acid function of amino acids during peptide coupling reactions. The electron-withdrawing nature of the trifluoroethyl group might affect the ester's susceptibility to hydrolysis or other transformations compared to alkyl esters.

Given the components of this compound, potential research domains include:

Peptide Synthesis: Z-protected amino acid esters can be used as activated amino acid building blocks in solution-phase peptide synthesis. The trifluoroethyl ester could potentially serve as a leaving group in coupling reactions or be selectively cleaved under specific conditions.

Synthesis of Modified Amino Acids and Peptidomimetics: this compound could serve as a precursor for creating valine derivatives with altered properties or for incorporating valine into peptidomimetic structures.

Enzyme Inhibitor Design: Trifluoromethyl ketones and related structures have been explored as potential enzyme inhibitors, often acting as transition state analogues chemrxiv.org. While this compound itself is an ester, related trifluoroacetyl-containing amino acid derivatives could be investigated in this context.

Research findings on related Z-protected amino acids and trifluoroacetyl compounds provide context for the potential applications of this compound. For example, Z-protected amino acid fluorides have been developed as rapid-acting acylating agents for peptide synthesis researchgate.net. The significance of the trifluoroacetyl group in enhancing binding affinity with biological targets has also been noted in the context of trifluoromethyl ketones chemrxiv.orgvulcanchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBJQOMWGYZJTQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity

Mechanistic Studies Involving the Trifluoroacetate (B77799) Anion (OTFA)

The trifluoroacetate anion (CF₃COO⁻), derived from trifluoroacetic acid (TFA), is not merely an inert counterion. Its unique electronic properties, stemming from the highly electronegative fluorine atoms, render it a weak nucleophile and a stable leaving group, allowing it to play significant roles in various reaction mechanisms.

In transition metal catalysis, particularly with palladium, the nature of the ligands and counterions is crucial in defining the reactivity and efficiency of the catalytic cycle. Ligand exchange, a fundamental step where one ligand is replaced by another at the metal center, can proceed through various mechanisms. nih.gov The trifluoroacetate anion can influence these dynamics significantly.

Palladium acetate (B1210297) often exists as a stable trimer, which is less catalytically active than its monomeric form. researchgate.net The dissociation of this trimer to a reactive monomeric species is a key activation step. The introduction of ligands, including anions like trifluoroacetate, can facilitate this dissociation. researchgate.net Although not a strong ligand itself, trifluoroacetate can participate in exchange processes with other ligands, such as acetate.

As a weakly coordinating anion, trifluoroacetate can stabilize cationic palladium complexes, which are often more reactive intermediates in catalytic cycles like C-H activation or cross-coupling reactions. researchgate.netmasterorganicchemistry.combiosynth.com This stabilization facilitates the dissociation of other ligands, opening a coordination site for the substrate. The exchange of a strongly bound anionic ligand (like chloride or acetate) for a weakly coordinating trifluoroacetate can generate a more electrophilic, "cationic" metal center, enhancing its reactivity towards oxidative addition or other key steps.

| Mechanism Type | Description |

|---|---|

| Associative (A) | The incoming ligand binds to the metal center first, forming an intermediate with an increased coordination number, followed by the departure of the original ligand. |

| Dissociative (D) | The original ligand departs first, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. |

| Interchange (I) | The incoming ligand enters the coordination sphere as the original ligand is leaving in a concerted process, without a distinct intermediate. This can be associative- (Ia) or dissociative-leaning (Id). nih.gov |

Trifluoroacetic acid (TFA) is a strong organic acid (pKa ≈ 0.23-0.52) widely employed as a catalyst in numerous organic transformations. nih.govcreative-peptides.com Its high acidity is due to the inductive electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting trifluoroacetate conjugate base. creative-peptides.com

TFA is particularly effective in reactions requiring protonation of a weak base, such as the removal of acid-labile protecting groups. A primary example is the cleavage of the tert-butoxycarbonyl (Boc) group in peptide synthesis, a reaction that proceeds readily in neat TFA or TFA/dichloromethane mixtures. researchgate.netbachem.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.

In other acid-catalyzed transformations, such as rearrangements and condensations, TFA serves as an efficient proton source. nih.govfccc.edu Mechanistic studies have suggested that in some cases, the reaction may proceed through the formation of trifluoroacetate esters as reactive intermediates. nih.govfccc.edu The trifluoroacetate anion's stability also makes it an excellent leaving group, facilitating subsequent steps in a reaction sequence.

| Transformation Type | Role of Trifluoroacetate/TFA |

|---|---|

| Protecting Group Removal | Efficiently removes acid-labile groups like Boc and t-butyl ethers by protonation and subsequent fragmentation. nih.govbachem.com |

| Rearrangements | Catalyzes acid-mediated rearrangements (e.g., Claisen, pinacol) by protonating key functional groups to initiate carbocation formation. nih.govfccc.edu |

| Condensations | Acts as a catalyst and dehydrating agent in condensation reactions to form imines, enamines, and other related structures. nih.gov |

| Solvolysis | Can act as both the acidic medium and the nucleophile, leading to the formation of trifluoroacetate ester intermediates. fccc.edu |

The trifluoroacetate anion frequently engages in significant non-covalent interactions, influencing the aggregation, conformation, and solubility of molecules, particularly peptides and proteins. acs.orgacs.org Due to the common use of TFA in the final cleavage and purification steps of solid-phase peptide synthesis, synthetic peptides are often isolated as their trifluoroacetate salts. researchgate.nettcichemicals.com

Beyond simple ion-pairing, research has shown more specific supramolecular interactions. NMR-based studies have revealed that trifluoroacetate can engage in distinct binding modes with aromatic residues, such as phenylalanine. acs.org These interactions can modulate global protein structure and influence processes like liquid-liquid phase separation (coacervation), demonstrating that TFA can act as a probe for specific interactions within condensed biopolymer phases. acs.org

| Interaction Type | Description |

|---|---|

| Ion-Pairing | Strong electrostatic attraction between the negative trifluoroacetate anion and positive charges on a molecule (e.g., ammonium (B1175870) or guanidinium (B1211019) groups). acs.orgtcichemicals.com |

| Aromatic Interaction | Specific, proximity-based interactions between the trifluoroacetate anion and the electron-rich faces of aromatic rings (e.g., phenylalanine). acs.org |

| Hydrogen Bonding | The oxygen atoms of the trifluoroacetate can act as hydrogen bond acceptors, though this is generally weaker than its ion-pairing interactions. |

Reactivity of the Z-Valine Moiety

The N-benzyloxycarbonyl-L-valine (Z-Val) portion of the molecule dictates reactivity primarily through the interplay of the bulky, electronically significant protecting group and the sterically hindered valine side chain.

The benzyloxycarbonyl (Z or Cbz) group is a carbamate-type protecting group for amines, widely used in peptide synthesis. researchgate.netfccc.edu Its primary function is to decrease the nucleophilicity of the alpha-amino group to prevent self-polymerization during the activation of the carboxyl group for peptide bond formation. biosynth.comchemrxiv.org

Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate. This delocalization significantly reduces the nitrogen's nucleophilicity and basicity. A crucial consequence of this electronic effect is the suppression of racemization. During carboxyl group activation (e.g., to form an active ester or acid chloride), N-protected amino acids are less prone to forming an oxazolone (B7731731) intermediate, which is a key pathway for the loss of stereochemical integrity at the α-carbon. researchgate.net

Steric Effects: Both the Z-group, with its benzyl (B1604629) moiety, and the valine side chain (an isopropyl group) are sterically demanding. acs.org This combined steric bulk hinders the approach of reagents to either the N-terminus or the C-terminus. This hindrance can be beneficial, preventing unwanted side reactions. However, it can also slow down desired reactions; for instance, the rate of peptide bond formation can be reduced when a bulky residue like Z-valine is at the C-terminus of the acyl donor.

The reactivity of the Z-Valine moiety is strongly influenced by its conformational preferences. The steric bulk of both the Z-group and the isopropyl side chain severely restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds of the amino acid backbone. researchgate.netacs.org

This predisposition for a limited set of conformations means that the molecule may exist predominantly in a shape that is either pre-organized for a specific reaction or that prevents another reaction from occurring. For example, an intramolecular cyclization reaction would depend on the molecule's ability to adopt a conformation where the reacting functional groups are brought into proximity. The strong conformational bias of Z-Valine can therefore either facilitate or inhibit such a reaction, demonstrating a clear case of conformationally driven reactivity.

Stereochemical Pathways in Z-Valine Derivative Reactions

The steric and electronic properties of the Z-valine scaffold play a crucial role in directing the stereochemical course of reactions. The bulky isopropyl group of the valine residue, in conjunction with the benzyloxycarbonyl protecting group, creates a defined chiral environment that influences the approach of reagents.

N-protected valine derivatives are widely employed as chiral auxiliaries or building blocks in asymmetric synthesis. The existing stereocenter from the valine molecule effectively transfers its chirality to the products of a reaction, a process known as chiral induction. This principle is fundamental to achieving high levels of enantioselectivity or diastereoselectivity.

For instance, enantiomerically pure Z-L-valine can be used to construct more complex chiral molecules with a high degree of stereochemical control. The reduction of N-Cbz-L-valine, for example, can yield chiral α-amino aldehydes while preserving the original stereointegrity. These aldehydes are then utilized in subsequent reactions, such as aldol (B89426) or Grignard additions, to generate new stereocenters with a predictable configuration relative to the valine's chiral center.

The effectiveness of chiral induction is often quantified by the enantiomeric excess (ee) or diastereomeric excess (de) of the product. High levels of stereoselectivity are achieved when the transition states leading to the different stereoisomers are significantly different in energy, a difference that is amplified by the chiral environment of the Z-valine derivative.

Table 1: Examples of Stereoselective Transformations Involving Valine Derivatives

| Reaction Type | Chiral Reagent/Auxiliary | Substrate | Product Diastereomeric Ratio (d.r.) or Enantiomeric Excess (ee) |

|---|---|---|---|

| Mannich Reaction | (S)-Valine methyl ester | Aldehyde and silyl (B83357) enolate | Excellent to good diastereoselectivity |

| Aldol Addition | Valine-derived N-acylated oxazolidin-2-ones | Ti- or B-enolates | ≥ 90% diastereoselectivity |

This table presents illustrative data from various studies on valine derivatives to demonstrate the principle of chiral induction. The specific outcomes can vary based on reaction conditions.

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. Diastereoselective control refers to the preferential formation of one diastereomer over another. In reactions involving Z-valine derivatives, the existing chiral center of the valine residue exerts a strong influence on the formation of the new stereocenter.

A notable example is the use of (S)-Valine methyl ester as a chiral amine in the Betti reaction. This reaction can achieve excellent to good levels of diastereoselection in the synthesis of β-amino esters. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on an intermediate imine, which is influenced by the steric hindrance imposed by the valine derivative.

Similarly, valine-derived N-acylated oxazolidin-2-ones have been shown to be highly effective chiral auxiliaries in Mannich and aldol reactions, yielding products with diastereoselectivities of 90% or greater. researchgate.net The oxazolidinone ring, incorporating the valine side chain, creates a rigid and predictable chiral environment that directs the approach of the enolate and the electrophile.

The level of diastereoselective control is highly dependent on the reaction conditions, including the choice of solvent, temperature, and Lewis acid catalyst. These factors can influence the conformation of the reactants and the transition state geometry, thereby affecting the facial bias of the reaction.

Table 2: Diastereoselective Control in Reactions with Valine Derivatives

| Reaction | Chiral Auxiliary/Reagent | Key Intermediate | Observed Diastereoselectivity |

|---|---|---|---|

| Betti Reaction | (S)-Valine methyl ester | Chiral imine | High diastereomeric excess |

| Aldol Addition | Valine-derived oxazolidinone | Boron or Titanium enolates | ≥ 90% de |

This table summarizes findings on diastereoselective control using valine derivatives, highlighting the high levels of stereocontrol achievable.

Biochemical Investigations and Mechanistic Enzymology

Enzyme Inhibition Mechanisms of Z-Val-otfa

The mechanism by which this compound inhibits enzymatic activity is closely linked to the reactive nature of its trifluoromethyl ketone group. Trifluoromethyl ketones are known electrophiles that can interact with nucleophilic residues in the active site of enzymes. In the case of cysteine proteases, the catalytic mechanism involves a nucleophilic cysteine thiol group. Inhibitors containing electrophilic warheads like trifluoromethyl ketones are designed to target this reactive thiol. gla.ac.uk The interaction can lead to the formation of a hemiketal adduct with the active site cysteine residue, potentially resulting in reversible tight-binding or irreversible inhibition, depending on the stability of the adduct and the specific enzyme. ontosight.aiacs.org

Kinetics of Enzyme-Inhibitor Interaction

Enzyme inhibition kinetics provide insights into the nature of the interaction between an enzyme and an inhibitor. Common types of reversible inhibition include competitive, uncompetitive, and non-competitive inhibition, each distinguishable by their effects on the enzyme's kinetic parameters, Vmax and Km, and their representation on Lineweaver-Burk plots. sci-hub.seucdavis.edulibretexts.org Competitive inhibitors typically bind to the free enzyme at the active site, increasing the apparent Km but not affecting Vmax. sci-hub.selibretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. sci-hub.seuomustansiriyah.edu.iq Non-competitive inhibitors bind to both free enzyme and the enzyme-substrate complex, decreasing Vmax but not affecting Km. sci-hub.seuomustansiriyah.edu.iq

For inhibitors forming a covalent bond with the enzyme, such as those with electrophilic warheads like trifluoromethyl ketones targeting a cysteine residue, the inhibition is often irreversible or characterized by slow-onset, tight-binding kinetics. antibodies-online.comlibretexts.orgbeilstein-institut.de In such cases, the inhibitor effectively reduces the concentration of active enzyme over time. Kinetic analysis of irreversible inhibition typically involves measuring the rate of enzyme inactivation as a function of inhibitor concentration.

Characterization of Inhibition Type

Given the likely interaction of the trifluoromethyl ketone moiety of this compound with the catalytic cysteine residue of thiol proteinases, the inhibition is expected to be either irreversible or tight-binding reversible inhibition. gla.ac.ukontosight.aiacs.org This is in contrast to simple reversible inhibition where the inhibitor can readily dissociate from the enzyme. antibodies-online.com

Studies on related inhibitors like Z-VAD-FMK, which contains a fluoromethyl ketone, show that it acts as an irreversible inhibitor of caspases by covalently modifying a cysteine residue in the active site. ontosight.ai This covalent modification leads to a permanent loss of enzymatic activity. By analogy, this compound is expected to function through a similar mechanism, forming a stable adduct with the active site cysteine of target thiol proteinases.

Characterization of this type of inhibition typically involves kinetic experiments to determine if the inhibition is time-dependent and if the enzyme activity can be recovered after removal of the inhibitor. Irreversible inhibition shows a progressive loss of enzyme activity that does not recover upon dilution or dialysis. antibodies-online.com

Specificity Towards Thiol Proteinases and Other Enzyme Classes

The design of peptide-based inhibitors often aims for specificity towards particular enzyme classes or even specific enzymes within a class. The peptide sequence preceding the electrophilic warhead can play a crucial role in directing the inhibitor to the correct enzyme by mimicking the enzyme's natural substrates and facilitating productive binding interactions within the active site. ontosight.aipeptide.co.jp

For this compound, the Z-Val sequence provides recognition elements that can interact with the substrate-binding pockets of target enzymes. Thiol proteinases, such as papain and cathepsin B, are known to accommodate specific amino acid sequences in their active sites. nih.gov Research on related peptides, like Z-Gln-Val-Val-OMe, has shown inhibitory activity against papain and cathepsin B, highlighting the importance of the peptide sequence for interaction with these enzymes. nih.gov

The specificity of this compound would therefore depend on how well the Z-Val moiety fits into the substrate recognition site of a particular enzyme. While primarily designed to target thiol proteinases due to the trifluoromethyl ketone warhead's reactivity with cysteine, the peptide sequence could confer some degree of selectivity among different thiol proteinases or even show interactions with other enzyme classes if they possess compatible binding sites and a suitably positioned nucleophilic residue (though reaction with a non-cysteine residue by a trifluoromethyl ketone is less common in this context). Studies would be required to profile the inhibitory activity of this compound against a panel of enzymes, including different thiol proteinases and representatives of other protease classes (e.g., serine, aspartic, metalloproteinases) and non-protease enzymes, to fully understand its specificity profile.

Molecular Basis of Enzyme-Z-Val-otfa Binding

The binding of this compound to a target enzyme is mediated by a combination of non-covalent interactions and, in the case of covalent inhibition, the formation of a chemical bond. Understanding the molecular basis of this binding typically involves structural studies, such as X-ray crystallography, and computational modeling.

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic)

Upon entering the enzyme's active site, the Z-Val portion of this compound would engage in non-covalent interactions with amino acid residues lining the binding cleft. These interactions can include:

Hydrogen Bonding: The carbonyl and amide groups within the peptide backbone, as well as potential polar groups on the Z-moiety and the Valine side chain, can form hydrogen bonds with complementary donor and acceptor groups on the enzyme. nih.gov

Hydrophobic Interactions: The non-polar regions of the Z-group, the Valine side chain (an isopropyl group), and potentially the trifluoromethyl group can engage in hydrophobic interactions with non-polar amino acid side chains in the enzyme's binding site. nih.govnottingham.ac.uk These interactions are often significant drivers of binding affinity.

The trifluoromethyl ketone carbon is the electrophilic center that is attacked by the nucleophilic cysteine thiol of the enzyme. This attack leads to the formation of a covalent bond and a tetrahedral hemiketal intermediate or transition state. ontosight.aiacs.org

Structural studies of enzymes bound to inhibitors with similar warheads and peptide sequences can provide detailed information on these interactions. For instance, crystal structures of caspases bound to peptide-based fluoromethyl ketone inhibitors reveal how the peptide portion occupies the substrate-binding pockets (S1, S2, S3, etc.) and how the warhead is positioned to react with the active site cysteine. acs.org

Conformational Changes Induced by Inhibitor Binding

Enzyme-inhibitor binding can induce conformational changes in the enzyme. The induced-fit model of enzyme-substrate interaction proposes that the enzyme undergoes a conformational adjustment upon binding its ligand (substrate or inhibitor) to achieve a more optimal fit and facilitate catalysis or inhibition. wikipedia.orgatlanticoer-relatlantique.calibretexts.org

Upon binding of this compound, the enzyme's active site and surrounding regions may undergo subtle or more significant conformational changes. These changes can serve to:

Optimize the non-covalent interactions between the inhibitor and the enzyme.

Properly orient the catalytic residues, particularly the active site cysteine, for reaction with the trifluoromethyl ketone.

Stabilize the transition state or intermediate formed during covalent adduct formation.

While large-scale conformational changes across the entire enzyme may not always occur upon ligand binding, localized changes in the active site residues are common and can be critical for the binding and inhibitory mechanism. nih.govnih.gov These changes can involve shifts in the backbone or side chains of amino acid residues. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how variations in chemical structure affect the biological activity of a compound researchgate.netazolifesciences.com. For this compound and its analogues, SAR studies aim to elucidate the specific contributions of different parts of the molecule to its inhibitory potency against target enzymes. This involves synthesizing a series of related compounds with systematic modifications and evaluating their biochemical effects.

Impact of Valine Side Chain Modifications

The valine residue in this compound contains an isopropyl side chain wikipedia.org. Modifications to this side chain can significantly impact the compound's interaction with the binding pocket of a target enzyme. The nature and size of the amino acid side chain at the P1 position (corresponding to the valine residue in this compound when considered as a protease inhibitor mimetic) are known to be crucial for the efficacy and specificity of peptide-based inhibitors researchgate.net. For instance, studies on hepatitis C virus NS3·4A protease inhibitors have shown a preference for residues with small hydrophobic side chains at the P1 position researchgate.net. Alterations such as replacing valine with other amino acids, varying the length or branching of the aliphatic chain, or introducing polar or charged groups can lead to changes in binding affinity, orientation within the active site, and ultimately, inhibitory potency. While direct studies specifically on valine side chain modifications of this compound itself are not explicitly detailed in the provided search results, the principle of side chain impact on SAR in peptide mimetics and protease inhibitors is well-established researchgate.netnih.govnih.gov. For example, a single amino acid alteration between valine and isoleucine has been shown to determine distinct selectivity in other protein interactions nih.gov.

Influence of Protecting Groups (Z, Trifluoroacetyl) on Inhibitory Activity

The Z (Benzyloxycarbonyl) group at the N-terminus and the trifluoroacetyl moiety incorporated in the trifluoromethyl ketone warhead at the C-terminus are key structural features of this compound. Protecting groups like the Z group are commonly used in peptide synthesis to block the reactivity of the amino group peptide.comorganic-chemistry.org. While primarily serving a synthetic purpose, the nature of the N-terminal protecting group can also influence the pharmacokinetic properties and potentially the binding interactions of the molecule with its target, particularly if the N-terminus is involved in interactions with the enzyme's active site or surrounding regions. The trifluoroacetyl group within the trifluoromethyl ketone is the reactive functional group responsible for the compound's electrophilicity and its ability to inhibit enzymes, particularly proteases, by forming a reversible covalent adduct ontosight.ai. The presence of the highly electronegative fluorine atoms enhances the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack by a catalytic residue in the enzyme's active site researchgate.net. SAR studies involving trifluoromethyl ketones as warheads in protease inhibitors have demonstrated their effectiveness, although other warheads like alpha-ketoamides might be more potent in some cases researchgate.net. The specific influence of the Z group and the trifluoroacetyl moiety on the inhibitory activity of this compound would be determined through comparative studies with analogues featuring different N-terminal protecting groups or alternative electrophilic warheads. Research indicates that trifluoromethyl ketones can be successfully incorporated into peptide mimetics for solid-phase synthesis researchgate.netgoogle.comgoogle.com.

Integration of this compound in Peptide Mimetic Research for Enzymatic Targets

This compound serves as a relevant example in the field of peptide mimetic research, particularly for developing inhibitors of enzymatic targets like proteases. Peptide mimetics are molecules designed to mimic the biological activity of peptides but often with improved properties such as enhanced stability against proteolytic degradation, better membrane permeability, and increased bioavailability ontosight.ainih.govprovid.com. The trifluoromethyl ketone functionality in this compound acts as a "warhead" that mimics the transition state of peptide hydrolysis catalyzed by proteases, thereby acting as a potent inhibitor ontosight.ai.

The synthesis of peptide trifluoromethyl ketones, including those containing valine, has been explored using both solution-phase and solid-phase methods ontosight.ainih.gov. Inverse solid-phase peptide synthesis, proceeding from the C-terminus to the N-terminus, offers advantages for introducing C-terminal modifications like trifluoromethyl ketones researchgate.netgoogle.comgoogle.comnih.gov. This approach allows for the creation of diverse peptide mimetic libraries that can be screened for activity against various enzymatic targets google.comgoogle.com.

The integration of this compound and similar trifluoromethyl ketone-based peptide mimetics in research involves:

Design: Utilizing structural information of target enzymes and their natural peptide substrates to design mimetics that can bind with high affinity and specificity.

Synthesis: Employing appropriate synthetic strategies to construct the peptide backbone and introduce the trifluoromethyl ketone moiety and desired protecting groups ontosight.ainih.gov.

Biochemical Evaluation: Assessing the inhibitory activity against purified enzymes and in cellular contexts, determining kinetic parameters such as Ki values researchgate.net.

SAR Studies: Systematically modifying the structure to understand the contribution of each component to activity and optimize potency and selectivity researchgate.netazolifesciences.com.

While specific detailed research findings solely focused on this compound's integration into broad peptide mimetic libraries for various enzymatic targets are not extensively detailed in the provided results, the synthesis and evaluation of peptide trifluoromethyl ketones as protease inhibitors, including those containing valine, are reported researchgate.netontosight.ainih.gov. This underscores the relevance of compounds like this compound as building blocks or lead structures in the development of enzyme inhibitors based on peptide mimetic scaffolds.

Advanced Structural and Conformational Analysis

Spectroscopic Methodologies for Chiral Purity and Conformational Studies

Spectroscopic methods offer powerful, non-destructive means to probe the stereochemistry and dynamic behavior of chiral molecules like Z-Val-otfa in solution.

Advanced NMR Techniques for Stereochemical Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. nih.govazom.com For this compound, advanced NMR experiments would be pivotal in confirming its stereochemical integrity and exploring its conformational landscape. Due to the restricted rotation around the amide bond, amides often show distinct signals for atoms near the bond, which can be observed by NMR. libretexts.orgnanalysis.com

One-dimensional ¹H and ¹³C NMR spectra would provide initial verification of the compound's structure. In ¹H NMR, characteristic signals would include those for the aromatic protons of the benzyloxycarbonyl group, the benzylic protons, and the protons of the valine residue.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals. Of particular importance for conformational analysis is the Nuclear Overhauser Effect (NOE), which can be studied using NOESY (Nuclear Overhauser Effect Spectroscopy). NOE correlations provide information about through-space proximity between protons, which is invaluable for determining the preferred conformation of the valine side chain and the orientation of the protecting groups.

Table 1: Expected ¹H NMR Signals for this compound This table is a hypothetical representation based on typical chemical shifts for similar structural motifs.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | ~5.1 | Singlet |

| Valine α-CH | Varies | Doublet |

| Valine β-CH | Varies | Multiplet |

| Valine γ-CH₃ | Varies | Doublet |

| Ester CH₂ | Varies | Quartet |

| NH | Varies | Broad Singlet/Doublet |

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral molecules. chapman.edu It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of chiral compounds. researchgate.netnih.gov For this compound, the CD spectrum would be sensitive to the conformation of the chiral valine center and the spatial arrangement of the chromophoric benzyloxycarbonyl group.

The technique is particularly powerful for studying conformational changes in response to solvent or temperature variations. nih.gov While the Z-group itself is achiral, its electronic transitions can be perturbed by the chiral environment of the valine residue, leading to a characteristic CD signal. This signal can be used to confirm the enantiomeric purity of the compound, as the L-enantiomer will produce a spectrum that is a mirror image of the D-enantiomer. Theoretical calculations would be necessary to correlate specific spectral features with distinct molecular conformations. nih.gov

Crystallographic Insights into Molecular Packing and Conformation

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its conformation.

Furthermore, crystallographic analysis illuminates the intermolecular interactions that govern how molecules pack together in a crystal lattice. For this compound, this would include hydrogen bonding involving the amide N-H group, as well as π-π stacking interactions between the aromatic rings of the benzyloxycarbonyl groups. These interactions are fundamental to the stability of the crystal and can influence the molecule's physical properties. While no specific crystal structure for this compound has been reported, analysis of related Z-protected amino acids and valine derivatives provides a basis for predicting its likely solid-state conformation and packing motifs. researchgate.netbeilstein-journals.orgresearchgate.net

Table 2: Key Parameters from a Hypothetical Crystallographic Analysis of this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Space Group | Describes the symmetry of the unit cell. | Provides insight into the overall packing symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. | Foundational data for the crystal lattice. |

| Torsion Angles (φ, ψ) | Describes the conformation of the peptide backbone. | Defines the specific fold of the molecule in the solid state. |

| Hydrogen Bond Network | Details the specific donor-acceptor distances and angles. | Elucidates the primary intermolecular forces stabilizing the crystal. |

| π-π Stacking Interactions | Describes the geometry of aromatic ring interactions. | Reveals additional forces contributing to crystal packing. |

Computational and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties of a molecule. northwestern.eduarxiv.org These methods, rooted in solving the Schrödinger equation, provide insights into molecular structure, energy, and the distribution of electrons, which collectively govern the molecule's reactivity. northwestern.eduarxiv.org For derivatives of the amino acid valine, such as Z-Val-otfa, understanding these properties is crucial for predicting its behavior in chemical and biological systems.

The electronic structure dictates the molecule's ability to participate in chemical reactions. arxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Furthermore, calculations can map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, which are vital for predicting interaction sites.

Energy Profiles and Transition State Analysis of Reactions

Computational chemistry offers a window into the mechanisms of chemical reactions by mapping their energy landscapes. nih.gov An energy profile, or reaction coordinate diagram, plots the potential energy of a system as it transforms from reactants to products. youtube.com For reactions involving this compound, this analysis identifies the transition state—the highest energy point along the reaction pathway—which is the critical bottleneck determining the reaction rate. nih.govucsb.edu

The activation energy (Ea), the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the kinetic feasibility of a reaction. nih.gov By locating the precise geometry of the transition state, researchers can understand the specific atomic rearrangements required for the reaction to proceed. ucsb.edu For instance, in a potential hydrolysis or enzymatic reaction involving this compound, transition state analysis would reveal the bond-breaking and bond-forming events and the associated energy barriers. nih.govacs.org This knowledge is invaluable for understanding catalytic mechanisms and for designing molecules that can facilitate or inhibit these processes. acs.org

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound This table presents illustrative data for a hypothetical hydrolysis reaction, as specific experimental or computational data for this compound were not available in the search results.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + H₂O) | 0.0 | Initial state of the system. |

| Transition State 1 (TS1) | +25.5 | Energy barrier for the formation of the tetrahedral intermediate. |

| Intermediate | +5.2 | A transient species formed during the reaction. |

| Transition State 2 (TS2) | +18.9 | Energy barrier for the breakdown of the intermediate to products. |

| Products (Z-Valine + otfa-H) | -10.3 | Final state of the system, indicating an exothermic reaction. |

Prediction of Spectroscopic Properties and Conformational Preferences

Theoretical calculations can accurately predict various spectroscopic properties, providing a means to validate and interpret experimental data. rsc.org For this compound, computational methods can simulate infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectra. rsc.orgarxiv.org Calculated vibrational frequencies can be matched with experimental IR spectra to confirm the molecule's structure. Similarly, predicted NMR chemical shifts can aid in the assignment of signals in experimental spectra. researchgate.net

This compound, like many organic molecules, can exist in multiple spatial arrangements or conformations due to the rotation around its single bonds. nih.govresearchgate.net Computational conformational analysis explores the potential energy surface to identify stable conformers and the energy barriers between them. nih.govbeilstein-journals.org This is particularly important for understanding the behavior of valine derivatives, as side-chain orientation can significantly influence biological activity. researchgate.net The relative populations of different conformers at a given temperature can be estimated from their calculated free energies, providing a comprehensive picture of the molecule's dynamic structure in the gas phase or in solution. researchgate.net

Molecular Docking and Dynamics Simulations of Enzyme Interactions

To understand how this compound might function as a bioactive compound, such as an enzyme inhibitor, molecular docking and dynamics simulations are employed. nih.govnih.gov These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. nih.gov

Molecular docking predicts the preferred orientation of this compound when it binds to the active site of an enzyme. frontiersin.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on factors like steric complementarity and intermolecular forces. Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions. nih.gov

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most likely binding mode of a ligand. escholarship.org For this compound, this would involve identifying the key amino acid residues in the enzyme's active site that it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). nih.govmdpi.com The accuracy of docking can be crucial, as different binding modes can lead to vastly different biological outcomes. researchgate.net

Beyond the binding pose, computational methods can estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.gov Scoring functions in docking provide a rapid estimation, while more rigorous but computationally expensive methods like alchemical free energy calculations can yield more accurate predictions of the binding free energy (ΔG_bind). nih.gov These predictions are vital for ranking potential inhibitors and guiding the design of more potent molecules. nih.gov

Table 2: Illustrative Molecular Docking and Binding Affinity Prediction for this compound with a Target Enzyme This table provides example data that would be generated from such a study. Specific target enzymes and binding energies for this compound are not available from the search results.

| Parameter | Predicted Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Tyr228, Phe256, Ser180, Gly227 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |

| Predicted Binding Affinity (ΔG_bind, kcal/mol) | -9.2 ± 0.8 | ||

| Predicted Inhibition Constant (Kᵢ) | ~150 nM |

Simulating Conformational Ensembles of this compound in Solution

The conformation of this compound is not static but exists as an ensemble of interconverting structures, especially in solution. nih.gov The solvent environment can significantly influence which conformations are most stable. Molecular dynamics simulations are the primary tool for exploring these conformational ensembles. frontiersin.org By simulating the molecule in a box of explicit solvent molecules (e.g., water) over nanoseconds to microseconds, researchers can observe the range of accessible conformations and their relative probabilities. This provides a more realistic model of the molecule's state before it binds to a target, which is essential for understanding the thermodynamics of binding. nih.gov

Advanced Mechanistic Computations (e.g., DFT, QM/MM)

For a highly accurate description of chemical reactions, especially those occurring within the complex environment of an enzyme active site, advanced computational methods are necessary. researchgate.netresearchgate.net Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance of accuracy and computational cost for studying electronic structure and reactivity. researchgate.nettechconnect.org

When studying enzymatic reactions, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.govacs.orgnih.gov In QM/MM simulations, the region of the system where the chemical reaction occurs (e.g., this compound and the key catalytic residues of the enzyme) is treated with a high-level QM method like DFT. nih.govnsf.gov The rest of the protein and the surrounding solvent are treated with a more computationally efficient MM force field. acs.org This multiscale approach allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the entire protein environment on the reaction. nih.govuni-duesseldorf.de These advanced computations can provide detailed mechanistic insights, such as the precise role of catalytic residues and the nature of the transition state, which are difficult to obtain through experiments alone. acs.orgnih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

Z-Val-otfa as a Chiral Reagent or Auxiliary in Asymmetric Synthesis

While the L-valine core of this compound provides inherent chirality, extensive searches did not yield any specific studies where this compound itself is employed as a chiral reagent or auxiliary to mediate enantioselective transformations. General principles of asymmetric synthesis often involve the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. wikipedia.org However, no literature was found that specifically documents this compound in this role.

There are no specific examples in the reviewed literature of enantioselective transformations, such as aldol (B89426) additions, Diels-Alder reactions, or alkylations, being mediated directly by this compound.

Development of this compound as a Research Probe in Chemical Biology

The development and application of small molecules as chemical probes are crucial for elucidating biological pathways and identifying new therapeutic targets. nih.gov Such probes are typically designed to interact with a specific protein or biomolecule to study its function. A thorough search of chemical biology literature did not reveal any instances of this compound being developed or utilized as a research probe.

Consequently, due to the lack of its development as a chemical probe, there are no available non-clinical studies detailing the use of this compound for target identification and validation. The process of target identification often involves using a bioactive small molecule to isolate and identify its cellular binding partners. nih.gov

Contribution to Peptide and Peptidomimetic Research Beyond Enzyme Inhibition

The "Z-Val" component, N-Cbz-L-valine, is a standard building block in peptide synthesis. Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as stability and bioavailability. While research in peptidomimetics is extensive, nih.gov there is no specific mention of this compound contributing to this field in a capacity other than as a potential precursor or structural component, and no research was found detailing its application in non-inhibitory peptide research.

Q & A

Q. What are the established synthesis protocols for Z-Val-otfa, and how can researchers ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves a peptide coupling reaction between tert-butyloxycarbonyl (Boc)-protected valine and trifluoroacetyl (TFA) derivatives under anhydrous conditions . To ensure reproducibility:

- Document reagent purity, solvent drying methods, and reaction temperature (±1°C precision).

- Use HPLC or LC-MS to confirm intermediate purity (>98%) before proceeding .

- Include detailed characterization data (e.g., H/C NMR, FT-IR) in supporting information, adhering to journal guidelines for spectral interpretation .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Combine orthogonal analytical techniques:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- Prepare buffered solutions (pH 2–9) and incubate samples at 25°C, 40°C, and 60°C.

- Monitor degradation via time-point HPLC analysis.

- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (e.g., –20°C, anhydrous) .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing side-product formation?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Vary parameters: equivalents of coupling reagents (e.g., HATU/DIPEA), solvent polarity (DMF vs. DCM), and reaction time.

- Analyze outcomes via response surface methodology (RSM) to identify optimal conditions .

- Example Table :

| Parameter | Low Level | High Level | Optimal Value |

|---|---|---|---|

| HATU Equiv. | 1.2 | 2.0 | 1.5 |

| Reaction Time (h) | 6 | 24 | 12 |

| Solvent | DCM | DMF | DMF |

Q. How to resolve contradictions in spectral data (e.g., unexpected F NMR shifts) for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Probe solvent effects (e.g., DMSO-d vs. CDCl) on fluorine chemical shifts .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* level) to identify electronic perturbations .

- Case Study : A 2 ppm deviation in F NMR may indicate residual trifluoroacetic acid (TFA) contamination; confirm via spiking experiments .

Q. What strategies are effective for analyzing this compound’s intermolecular interactions in biological assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize this compound on a carboxymethylated dextran chip to measure binding kinetics (/) with target proteins .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking using AMBER or GROMACS to identify critical binding residues .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Error Source Analysis : Compare force field accuracy (e.g., CHARMM vs. OPLS) and solvation models (implicit vs. explicit) .

- Experimental Controls : Replicate synthesis under inert atmosphere to rule out oxidation artifacts .

Q. What statistical methods are appropriate for validating this compound’s bioactivity data across multiple assays?

- Methodological Answer :

- Apply ANOVA to compare IC values from dose-response curves (n ≥ 3 replicates).

- Use Benjamini-Hochberg correction for false discovery rate (FDR) in high-throughput screening .

Methodological Frameworks

Q. How to design a rigorous study investigating this compound’s role in enzyme inhibition?

- Methodological Answer :

What criteria ensure ethical and novel research questions for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.